Lenalidomide-C6-azide
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Overview
Description
Lenalidomide-C6-azide is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analogue with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . This compound is specifically modified to include an azide group at the C6 position, which can be used in various chemical reactions, particularly in click chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-C6-azide involves several steps. One common method includes the bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione. This compound is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in dimethylformamide (DMF) and potassium carbonate (K₂CO₃) to yield the intermediate product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher efficiency and yield. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-C6-azide undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized under specific conditions.
Reduction: The azide group can be reduced to an amine.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving the azide group.
Major Products
Oxidation: Oxidized derivatives of lenalidomide.
Reduction: Amino derivatives of lenalidomide.
Substitution: Triazole derivatives formed via click chemistry.
Scientific Research Applications
Lenalidomide-C6-azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry to create complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in targeted drug delivery systems.
Industry: Utilized in the development of new materials and polymers
Mechanism of Action
Lenalidomide-C6-azide exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by increasing the production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ).
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Protein Degradation: Functions as a molecular glue, promoting the degradation of specific proteins via the ubiquitin-proteasome pathway .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also used in treating certain cancers.
Pomalidomide: Another thalidomide analogue with similar immunomodulatory properties.
Lenalidomide: The base compound from which lenalidomide-C6-azide is derived
Uniqueness
This compound is unique due to the presence of the azide group at the C6 position, which allows it to participate in click chemistry reactions. This modification expands its utility in various scientific and industrial applications, making it a versatile tool in research and development .
Properties
Molecular Formula |
C19H24N6O3 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-[7-(6-azidohexylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H24N6O3/c20-24-22-11-4-2-1-3-10-21-15-7-5-6-13-14(15)12-25(19(13)28)16-8-9-17(26)23-18(16)27/h5-7,16,21H,1-4,8-12H2,(H,23,26,27) |
InChI Key |
YXSMUPANCPYRNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
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